- Manganese-Catalyzed Electrochemical Deconstructive Chlorination of Cycloalkanols via Alkoxy Radicals, Organic Letters, 2019, 21(22), 9241-9246
Cas no 939-52-6 (4-chloro-1-phenylbutan-1-one)
4-chloro-1-phenylbutan-1-one structure
Product Name:4-chloro-1-phenylbutan-1-one
CAS番号:939-52-6
MF:C10H11ClO
メガワット:182.646742105484
MDL:MFCD00001005
CID:805859
PubChem ID:253533
Update Time:2025-05-20
4-chloro-1-phenylbutan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-Butanone,4-chloro-1-phenyl-
- 4-Chloro-1-oxo-1-phenylbutane
- 4’-CHLOROBUTYROPHENONE
- 4-chloro-1-phenylbutan-1-one
- GAMMA-CHLOROBUTYROPHENONE
- 1-Benzoyl-3-chloropropane
- 3-Benzoylpropyl chloride
- 3-Chloropropyl phenyl ketone
- 4-Chloro-1-phenyl-1-butanone
- NSC 76579
- 4-Chloro-1-phenyl-1-butanone (ACI)
- Butyrophenone, 4-chloro- (6CI, 7CI, 8CI)
- 4-Chlorobutyrophenone
- γ-Chlorobutyrophenone
- 1-phenyl-4-chloro-butan-1-one
- 4chloro-1-phenylbutan-1-one
- AS-57605
- MFCD00001005
- omega-Chlorobutyrophenone
- 4-chlorobutyro-phenone
- 1-phenyl-4-chlorobutan-1-one
- AKOS000120406
- SY274770
- 4-chlorobutyrylbenzene
- 1-chloro-4-phenylbutan-4-one
- 1-Butanone, 4-chloro-1-phenyl-
- DTXSID10917236
- SCHEMBL318784
- Q63393283
- NSC-76579
- EN300-20277
- NSC76579
- 4-chloro-1-phenylbutan-1one
- Z104477558
- 939-52-6
- 4-Chloro-1-phenyl-1-butanone #
- .gamma.-Chlorobutyrophenone
- 4-Chlorobutyrophenone, technical grade
- .omega.-Chlorobutyrophenone
- E75834
- Chlorpropylphenylketon
- W-109620
- QR9PK9JWG3
-
- MDL: MFCD00001005
- インチ: 1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
- InChIKey: GHEFQKHLHFXSBR-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCCl)C1C=CC=CC=1
- BRN: 878974
計算された属性
- せいみつぶんしりょう: 182.05000
- どういたいしつりょう: 182.05
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 17.1A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.137 g/mL at 25 °C(lit.)
- ゆうかいてん: 19-20 °C (lit.)
- ふってん: 130-133 °C4 mm Hg
- フラッシュポイント: 華氏度:235.4°F
摂氏度:113°C - 屈折率: n20/D 1.544(lit.)
- ようかいど: 極微溶性(0.37 g/l)(25ºC)、
- PSA: 17.07000
- LogP: 2.88830
- ようかいせい: 未確定
4-chloro-1-phenylbutan-1-one セキュリティ情報
- 危険物輸送番号:UN 2927 6.1/PG 1
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
-
危険物標識:
4-chloro-1-phenylbutan-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関コード:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914700090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国関税:5.5% General tariff:30.0%
4-chloro-1-phenylbutan-1-one 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203613-1g |
4-chloro-1-oxo-1-phenylbutane |
939-52-6 | >95% | 1g |
£249.00 | 2022-03-01 | |
| Fluorochem | 203613-2g |
4-chloro-1-oxo-1-phenylbutane |
939-52-6 | >95% | 2g |
£424.00 | 2022-03-01 | |
| Fluorochem | 203613-5g |
4-chloro-1-oxo-1-phenylbutane |
939-52-6 | >95% | 5g |
£730.00 | 2022-03-01 | |
| TRC | C384988-10mg |
4-Chlorobutyrophenone |
939-52-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384988-50mg |
4-Chlorobutyrophenone |
939-52-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C384988-100mg |
4-Chlorobutyrophenone |
939-52-6 | 100mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838684-5g |
4-Chloro-1-oxo-1-phenylbutane |
939-52-6 | 95% | 5g |
252.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 363448-5G |
4-chloro-1-phenylbutan-1-one |
939-52-6 | technical grade | 5G |
¥189.7 | 2022-02-24 | |
| Apollo Scientific | OR59430-5g |
4-Chlorobutyrophenone |
939-52-6 | 98% | 5g |
£22.00 | 2025-03-21 | |
| Apollo Scientific | OR59430-25g |
4-Chlorobutyrophenone |
939-52-6 | 98% | 25g |
£107.00 | 2025-02-20 |
4-chloro-1-phenylbutan-1-one 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Manganese dichloride Solvents: Acetonitrile ; 3 h, 25 °C; 30 min, 25 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
リファレンス
- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119
合成方法 3
合成方法 4
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Benzene ; cooled; 1 h, 5 °C; 30 min, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
リファレンス
- Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization, Chemical Papers, 2010, 64(4), 499-503
合成方法 5
はんのうじょうけん
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline , Silver triflate Solvents: Acetonitrile ; 6 h, rt
リファレンス
- Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols, Organic Letters, 2016, 18(4), 684-687
合成方法 6
合成方法 7
合成方法 8
はんのうじょうけん
リファレンス
- Ethyl mandelate as a convenient new benzoyl anion equivalent, Synlett, 1997, (3), 293-294
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104
合成方法 10
はんのうじょうけん
1.1 Reagents: Acetic acid , Magnesium chloride , Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, manganese(2+) salt (2:1) Solvents: Acetonitrile ; 1 min, 20 - 25 °C; 3 h, 25 °C; 30 min, 25 °C
リファレンス
- Manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols via alkoxy radicals, ChemRxiv, 2019, 1, 1-6
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane , Water ; 24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
リファレンス
- Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides, Organic Letters, 2012, 14(9), 2414-2417
合成方法 12
合成方法 13
はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane , 2-Iodoxybenzoic acid Catalysts: Manganese dichloride Solvents: Acetonitrile ; 4 h, 50 °C
リファレンス
- Manganese-catalyzed ring-opening chlorination of cyclobutanols: regiospecific synthesis of γ-chloroketones, Organic Chemistry Frontiers, 2016, 3(11), 1467-1471
合成方法 14
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Benzene ; 1 h, 0 °C; 1 h, 20 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Polymethylene Derivatives of Nucleic Bases with ω-Functional Groups: V. Pyrimidine- and Purine-Containing γ-Butyrophenones, Russian Journal of Bioorganic Chemistry, 2005, 31(6), 549-555
合成方法 15
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0 °C
リファレンス
- Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4141-4145
合成方法 16
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
リファレンス
- Addition and substitution reactions of nitrile-stabilized carbanions, Organic Reactions (Hoboken, 1984, 31,
合成方法 17
合成方法 18
合成方法 19
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide , Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane , Water ; 5 h, 25 °C
リファレンス
- Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols, Organic Chemistry Frontiers, 2016, 3(2), 227-232
合成方法 20
はんのうじょうけん
1.1 Reagents: Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, salt with peroxydisulfuric ac… Solvents: Acetonitrile , Water ; rt → reflux; 25 min, reflux; 5 min, reflux
リファレンス
- Selective oxidation of benzylic substrates to their corresponding carbonyl compounds with 3,6-bis(triphenylphosphonio)cyclohexene peroxodisulfate, Synthetic Communications, 2003, 33(8), 1325-1332
4-chloro-1-phenylbutan-1-one Raw materials
- 4-chloro-N-methoxy-N-methylbutanamide
- (4-chloro-1,1-dimethoxybutyl)benzene
- 1-phenylcyclobutan-1-ol
- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)
- Triphenylbismuth
- Benzeneacetic acid, α-(3-chloropropyl)-α-hydroxy-, ethyl ester
- 4-chlorobutanoyl chloride
- 1-Chloro-4-phenylbutane
- Benzenemethanol, a-(3-chloropropyl)-
- Benzene, (1,4-dichlorobutyl)-
4-chloro-1-phenylbutan-1-one Preparation Products
4-chloro-1-phenylbutan-1-one 関連文献
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
939-52-6 (4-chloro-1-phenylbutan-1-one) 関連製品
- 70289-38-2(4-Chloro-4'-isopropyl-butyrophenone)
- 38425-26-2(4-Chloro-1-(p-tolyl)butan-1-one)
- 918648-46-1(1-Pentanone, 5-chloro-1-(1-naphthalenyl)-)
- 918648-43-8(1-Pentanone, 5-chloro-1-(2-naphthalenyl)-)
- 946-01-0(6-Chloro-1-oxo-1-phenylhexane)
- 77972-86-2(1-Butanone, 4-chloro-1-(1-naphthalenyl)-)
- 71526-83-5(1-Butanone,4-chloro-1-(4-ethylphenyl)-)
- 841251-38-5(1-Octanone, 1-[4-(2-chloroethyl)phenyl]-)
- 54839-16-6(1-Butanone, 1-[1,1'-biphenyl]-4-yl-4-chloro-)
- 945-96-0(5-Chloro-1-(4-methylphenyl)-1-oxopentane)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Hunan Well Medicine Synthesis Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量